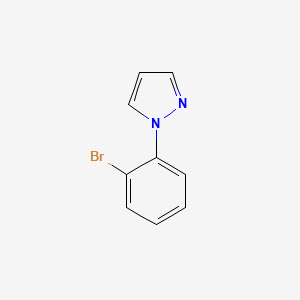
1-(2-Bromophenyl)-1H-pyrazole
Descripción general
Descripción
The compound "1-(2-Bromophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of a bromine atom on the phenyl ring at the 2-position indicates that this compound could be a key intermediate or a final product in various chemical syntheses and may possess interesting biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of bromophenyl pyrazole derivatives, the introduction of the bromine atom can be achieved through various bromination methods, either before or after the formation of the pyrazole ring. For example, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is described, where the bromine atom is introduced into the pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For instance, the structure of a related compound, diethyl [(2-bromoanilino)(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate, was confirmed by X-ray diffraction, showing the pyrazole ring forming a dihedral angle with the bromophenyl ring . Similarly, the molecular structure and vibrational frequencies of other bromophenyl pyrazole derivatives have been investigated using computational methods and compared with experimental data .
Chemical Reactions Analysis
Bromophenyl pyrazole derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom, which can undergo nucleophilic substitution reactions. For instance, the compound 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, demonstrating the versatility of pyrazole derivatives in synthetic chemistry . Additionally, the electro-catalyzed transformation of pyrazole derivatives to pyrano[2,3-c]pyrazole derivatives has been reported, showcasing the reactivity of the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl pyrazole derivatives can be influenced by the substituents on the pyrazole ring and the nature of the halogen atom. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing of these compounds . The electronic properties, such as HOMO and LUMO energies, can be determined through computational studies, which also provide insights into the charge transfer within the molecule . The presence of the bromine atom can also enhance the molecule's ability to participate in halogen bonding, which can affect its reactivity and interaction with biological targets.
Aplicaciones Científicas De Investigación
1. ®- (+)-1- (2-Bromophenyl)ethanol
- Application : This compound is used as an important dyestuff intermediate .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of using this compound as a dyestuff intermediate were not provided in the source .
2. N- (4- (4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives
- Application : These derivatives have been synthesized and studied for their antimicrobial and antiproliferative (anticancer) activities .
- Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
3. 1-[(2-Bromophenyl)sulfonyl]-1 H-indole
- Application : This compound, also known as masupirdine (SUVN-502), is a selective 5-HT 6 receptor antagonist developed for the symptomatic treatment of Alzheimer’s disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of using this compound for the treatment of Alzheimer’s disease were not provided in the source .
4. Bromophenols
- Application : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
- Methods of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes : Bromophenols are used in various applications, but the specific outcomes were not detailed in the source .
5. 2-(2-Bromophenyl)pyrrolidine
- Application : This compound holds significant promise in medicinal chemistry. Its role in the synthesis of ABAD inhibitors showcases its potential in treating Alzheimer’s and cancer by modulating enzyme activity effectively .
- Methods of Application : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results or Outcomes : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
6. Bromophenols
- Application : Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring. They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
- Methods of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
- Results or Outcomes : Bromophenols are used in various applications, but the specific outcomes were not detailed in the source .
Direcciones Futuras
The future directions for the study of “1-(2-Bromophenyl)-1H-pyrazole” and related compounds are promising. For instance, dual-target tubulin inhibitors are regarded as a promising approach to overcome limitations and improve therapeutic efficacy . Furthermore, the discovery of a dual tubulin and neuropilin-1 (NRP1) inhibitor with potent in vivo anti-tumor activity via pharmacophore-based docking screening, structure optimization, and biological evaluation is a significant development .
Propiedades
IUPAC Name |
1-(2-bromophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDJHGODPWAKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383668 | |
| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-1H-pyrazole | |
CAS RN |
87488-84-4 | |
| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



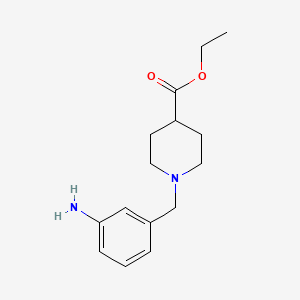
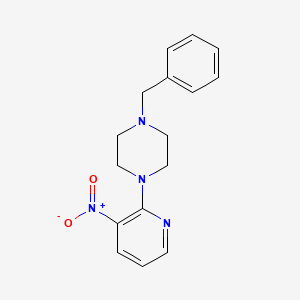
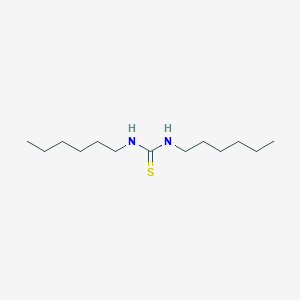
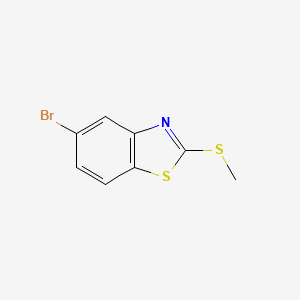
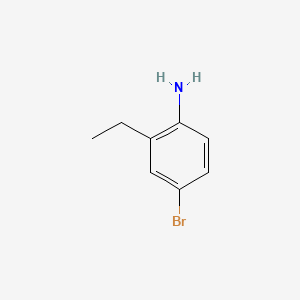
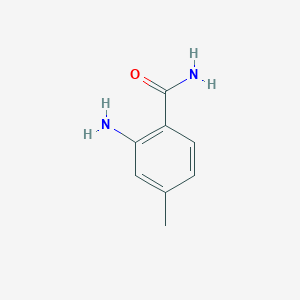
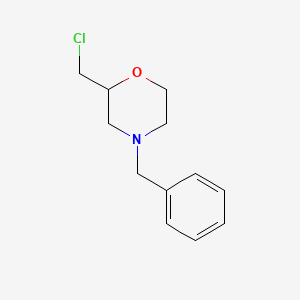
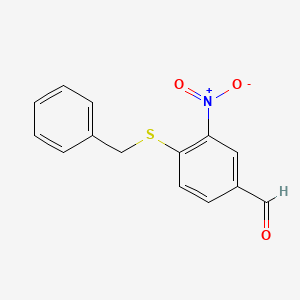
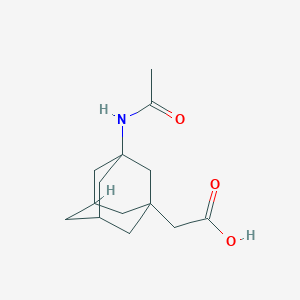


![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)
